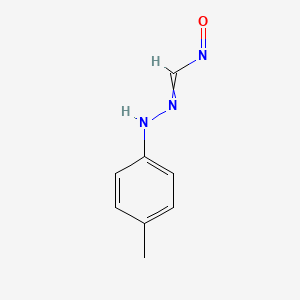
N'-(4-Methylphenyl)-N-oxomethanehydrazonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-Methylphenyl)-N-oxomethanehydrazonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound belongs to the class of hydrazonamides, which are known for their diverse biological activities and utility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Methylphenyl)-N-oxomethanehydrazonamide typically involves the reaction of 4-methylphenylhydrazine with an appropriate carbonyl compound under controlled conditions. One common method involves the condensation of 4-methylphenylhydrazine with formaldehyde, followed by oxidation to yield the desired hydrazonamide. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated under reflux conditions to facilitate the formation of the product .
Industrial Production Methods
On an industrial scale, the production of N’-(4-Methylphenyl)-N-oxomethanehydrazonamide may involve continuous flow synthesis techniques to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
化学反应分析
Types of Reactions
N’-(4-Methylphenyl)-N-oxomethanehydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazonamides, oxides, and hydrazine derivatives, each with distinct chemical and physical properties .
科学研究应用
N’-(4-Methylphenyl)-N-oxomethanehydrazonamide has a wide range of applications in scientific research:
作用机制
The mechanism by which N’-(4-Methylphenyl)-N-oxomethanehydrazonamide exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in cellular metabolism, such as oxidoreductases and hydrolases.
Pathways Involved: It interferes with the oxidative stress response pathway, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.
相似化合物的比较
Similar Compounds
- N’-(4-Methylphenyl)-N-oxomethanehydrazide
- N’-(4-Methylphenyl)-N-oxomethanehydrazone
- N’-(4-Methylphenyl)-N-oxomethanehydrazine
Uniqueness
N’-(4-Methylphenyl)-N-oxomethanehydrazonamide is unique due to its specific hydrazonamide structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
24621-52-1 |
|---|---|
分子式 |
C8H9N3O |
分子量 |
163.18 g/mol |
IUPAC 名称 |
N'-(4-methylanilino)-N-oxomethanimidamide |
InChI |
InChI=1S/C8H9N3O/c1-7-2-4-8(5-3-7)11-9-6-10-12/h2-6,11H,1H3 |
InChI 键 |
CIIZTJOVEILWBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NN=CN=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


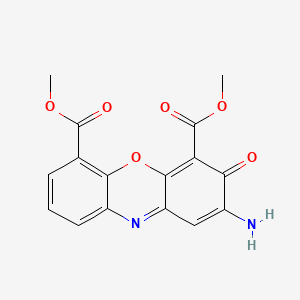
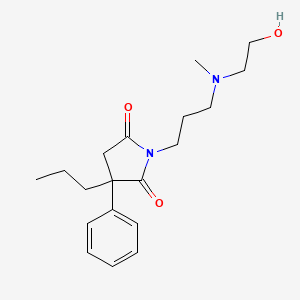
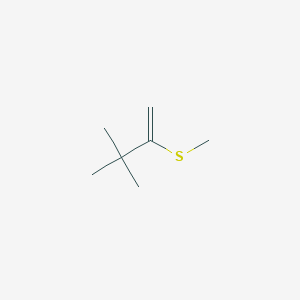

![[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B14692286.png)
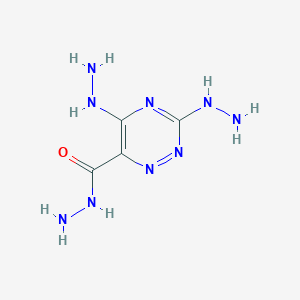

![ethyl N-[(2-chlorophenyl)methylideneamino]carbamate](/img/structure/B14692307.png)
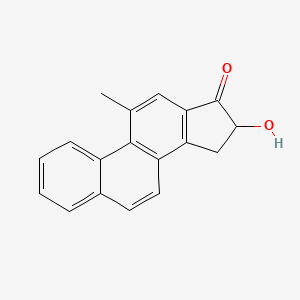
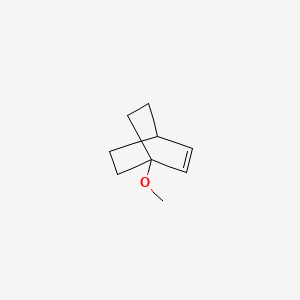
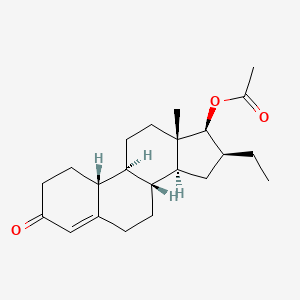
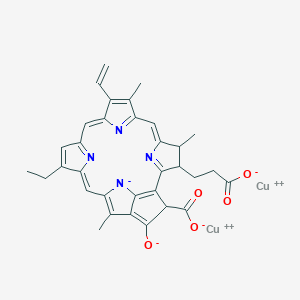
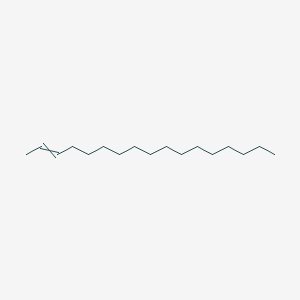
![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)
